3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] 5-Methyl 2,6-Dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate Dihydrochloride
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Overview
Description
3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] 5-Methyl 2,6-Dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate Dihydrochloride is a complex organic compound with significant pharmacological potential It belongs to the class of dihydropyridine derivatives, which are known for their calcium channel blocking properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] 5-Methyl 2,6-Dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate Dihydrochloride involves multiple steps. One common method includes the condensation of 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid with diphenylmethylpiperazine in the presence of a suitable base. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] 5-Methyl 2,6-Dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products Formed
Reduction: 3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] 5-Methyl 2,6-Dimethyl-4-(3-aminophenyl)-pyridine-3,5-dicarboxylate
Substitution: Various substituted piperazine derivatives
Hydrolysis: Corresponding carboxylic acids
Scientific Research Applications
3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] 5-Methyl 2,6-Dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate Dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on calcium channels in biological systems.
Medicine: Investigated for its antihypertensive properties due to its calcium channel blocking activity.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily by blocking calcium channels. It binds to the L-type calcium channels in the vascular smooth muscle, leading to vasodilation and a subsequent decrease in blood pressure. This mechanism is similar to other dihydropyridine derivatives, making it a potential candidate for antihypertensive therapy .
Comparison with Similar Compounds
Similar Compounds
Nicardipine: Another dihydropyridine derivative with similar calcium channel blocking properties.
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.
Uniqueness
3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] 5-Methyl 2,6-Dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate Dihydrochloride is unique due to its specific substitution pattern on the piperazine ring and the presence of the nitrophenyl group. These structural features may contribute to its distinct pharmacological profile and potential therapeutic applications .
Properties
Molecular Formula |
C34H36Cl2N4O6 |
---|---|
Molecular Weight |
667.6 g/mol |
IUPAC Name |
3-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 5-O-methyl 2-methyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate;dihydrochloride |
InChI |
InChI=1S/C34H34N4O6.2ClH/c1-24-30(31(29(23-35-24)33(39)43-2)27-14-9-15-28(22-27)38(41)42)34(40)44-21-20-36-16-18-37(19-17-36)32(25-10-5-3-6-11-25)26-12-7-4-8-13-26;;/h3-15,22-23,32H,16-21H2,1-2H3;2*1H |
InChI Key |
TWPMTPQCWOLADT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl.Cl |
Origin of Product |
United States |
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